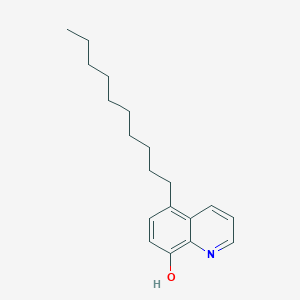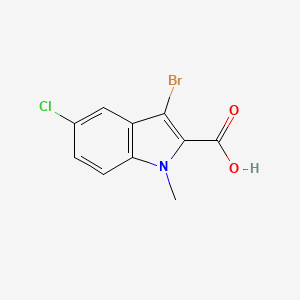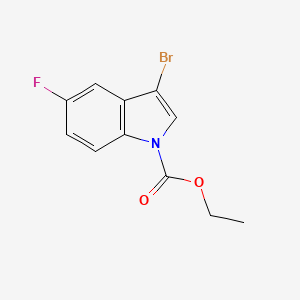
2-(4-Ethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone is an organic compound with a complex structure that includes both ethoxy and methoxy functional groups
Méthodes De Préparation
The synthesis of 2-(4-Ethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone typically involves the reaction of 4-ethoxybenzaldehyde with 2-hydroxy-4-methoxyacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-(4-Ethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(4-Ethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Ethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-Ethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone include:
4-Methoxyphenylacetic acid: Used as an intermediate in pharmaceuticals and organic synthesis.
3-Hydroxy-4-methoxycinnamic acid: Known for its role in plant metabolism and potential health benefits.
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl):
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C17H18O4 |
|---|---|
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
2-(4-ethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C17H18O4/c1-3-21-13-6-4-12(5-7-13)10-16(18)15-9-8-14(20-2)11-17(15)19/h4-9,11,19H,3,10H2,1-2H3 |
Clé InChI |
VBCOJGGZSNQMLP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


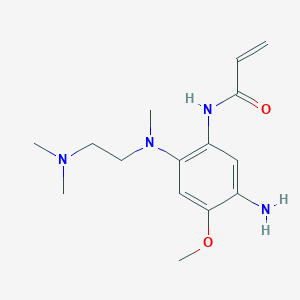




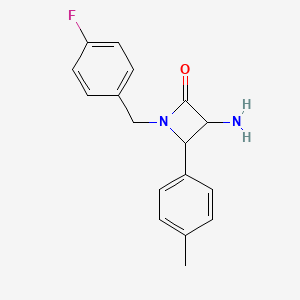
![tert-Butyl 2-(2-fluoro-2-methylpropyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B11838149.png)
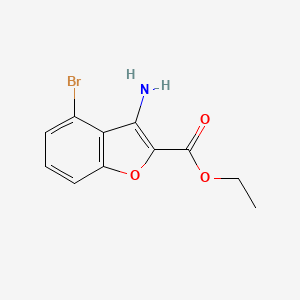
![tert-Butyl 8-amino-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B11838153.png)

